molecular formula C9H11NO4 B8026125 1-ethoxy-4-methoxy-2-nitrobenzene

1-ethoxy-4-methoxy-2-nitrobenzene

Cat. No. B8026125
M. Wt: 197.19 g/mol
InChI Key: ZPGYSLMPUPBSDK-UHFFFAOYSA-N
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Patent
US03947434

Procedure details

A mixture of 84.5 g. (0.5 m.) of 2-nitro-4-methoxyphenol (part A), 338 g. of K2CO3 and 1200 ml. of dimethylformamide was heated on a steam bath for 60 minutes, then there was added dropwise, 76.7 ml. (108.98 g. 1.0 m.) of ethyl bromide. The mixture was heated and stirred overnight, then poured into 5 liters of ice water. The product was collected by filtration, washed with H2O and air-dried to give 92 g. m.p. 37°-39°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.98 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[OH:12])([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:19](Br)[CH3:20]>CN(C)C=O>[CH2:19]([O:12][C:5]1[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
108.98 g
Type
reactant
Smiles
C(C)Br
Step Four
Name
ice water
Quantity
5 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 84.5 g
ADDITION
Type
ADDITION
Details
there was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 92 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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